molecular formula C14H11ClN2O3 B3835413 N'-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide CAS No. 304481-26-3

N'-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide

Cat. No.: B3835413
CAS No.: 304481-26-3
M. Wt: 290.70 g/mol
InChI Key: ATMRFAJBWMCZCX-LZYBPNLTSA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide (molecular formula: C₁₄H₁₁ClN₂O₃) is a hydrazide-hydrazone derivative characterized by a 2,4-dihydroxybenzohydrazide backbone conjugated with a 4-chlorophenyl substituent via an imine bond . This compound belongs to a class of Schiff bases known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-10-3-1-9(2-4-10)8-16-17-14(20)12-6-5-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMRFAJBWMCZCX-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10416254
Record name AC1NSB8Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304481-26-3
Record name AC1NSB8Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10416254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(4-CHLOROBENZYLIDENE)-2,4-DIHYDROXYBENZOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with enzymes or other biological molecules, leading to inhibition or modulation of their activity. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological targets, contributing to its biological activity .

Comparison with Similar Compounds

Structural Analogues and Toxicity Profiles

Hydrazide-hydrazones with variations in the aryl substituent position and functional groups exhibit significant differences in toxicity and bioactivity. Key comparisons include:

Table 1: Toxicity of Selected Hydrazide-Hydrazones in Zebrafish Embryo Models
Compound Name Substituent Position/Type LC₅₀ (µM) Key Observations
N-[(4-Nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide 4-NO₂ 370 Moderate toxicity; 55% tail malformations at 500 µM
N-[(2-Chlorophenyl)methylidene]-2,4-dihydroxybenzhydrazide 2-Cl 56.56 High toxicity; 80% yolk sac edema at 100 µM
N-[(2-Bromophenyl)methylidene]-2,4-dihydroxybenzhydrazide 2-Br 85.62 High toxicity; severe developmental abnormalities at 50 µM
  • Key Insight : The position of the halogen substituent (para vs. ortho) strongly influences toxicity. Ortho-substituted derivatives (e.g., 2-Cl, 2-Br) exhibit higher toxicity than para-substituted analogs like the target compound . This suggests that the para-chloro group in N'-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide may confer a more favorable safety profile compared to ortho-substituted counterparts.

Anticancer Activity of Related Hydrazide-Hydrazones

Several analogs with modified aryl groups or additional functional groups have demonstrated antiproliferative effects against cancer cell lines:

Table 2: In Vitro Antiproliferative Activity of Hydrazide-Hydrazones
Compound Name Substituent Cell Lines Tested (IC₅₀, µM) Mechanism/Notes
NHTD [(E)-N'-((3-(tert-butyl)-2-hydroxy-dibenzo[b,d]furan-1-yl)methylene)-2,4-dihydroxybenzohydrazide] Dibenzo[b,d]furan moiety NSCLC (preclinical model) KRAS signaling inhibition via PDEδ disruption
N-[(2-Nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide 2-NO₂ Renal (769-P), Glioblastoma (LN-229) Moderate activity (IC₅₀ ~50–100 µM)
N-[(3-Nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide 3-NO₂ Hepatocellular (HepG2), Lung (H1563) Selective activity against adenocarcinoma
  • Key Insight : The 2,4-dihydroxybenzohydrazide core is critical for bioactivity. Bulky substituents (e.g., dibenzo[b,d]furan in NHTD) enhance target specificity, while nitro groups modulate potency across cancer types . The absence of a nitro or fused aromatic system in the target compound may limit its antiproliferative efficacy unless compensatory functional groups (e.g., 4-Cl) improve membrane permeability or target binding.

Impact of Structural Modifications on Physicochemical Properties

  • Schiff Base Stability : The imine bond (C=N) in hydrazide-hydrazones is sensitive to hydrolysis. Compounds like N′-[(E)-(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide () demonstrate enhanced crystallinity and stability due to aromatic pyridine substitution, contrasting with the dihydroxybenzene-based target compound .
  • Solubility and Bioavailability: Derivatives with polar groups (e.g., –OH in N′-[(E)-(4-hydroxyphenyl)methylidene] analogs) exhibit improved aqueous solubility but may suffer from rapid metabolic clearance .

Mechanistic Comparisons

  • KRAS/PDEδ Inhibition : NHTD, a structurally complex analog, inhibits KRAS signaling by disrupting its interaction with PDEδ, a mechanism distinct from simpler hydrazide-hydrazones . The target compound’s simpler structure may lack this specificity unless the 4-Cl group confers unique binding interactions.
  • Reactive Oxygen Species (ROS) Generation : Ortho-substituted derivatives (e.g., 2-Cl) induce oxidative stress in zebrafish embryos, contributing to their higher toxicity . The para-chloro configuration may reduce ROS generation, aligning with its hypothesized lower toxicity.

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the following structural formula:

C14H12ClN3O3\text{C}_{14}\text{H}_{12}\text{ClN}_3\text{O}_3

This structure includes a 4-chlorophenyl group and two hydroxyl groups, which are believed to contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of hydrazone derivatives similar to this compound. For instance, research indicates that compounds with similar structures exhibit minimal inhibitory concentrations (MIC) ranging from 0.48 to 7.81 µg/mL against various Gram-positive and Gram-negative bacteria .

Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
N'-[(E)-(4-nitrophenyl)methylidene]3.917.81Strong antibacterial
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]0.481.95Very strong antibacterial
N'-[(E)-(4-chlorophenyl)methylidene]TBDTBDTBD

The exact MIC and MBC values for this compound are still under investigation but are expected to be comparable based on structural similarities.

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been explored extensively. The antiproliferative effects of related compounds were assessed using various human cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The viability of these cells was measured using the MTT assay.

In Vitro Antiproliferative Results

CompoundIC₅₀ (µM)Cell Line
N'-[(4-nitrophenyl)methylidene]0.77LN-229
N'-[(2-nitrophenyl)methylidene]45.42769-P
N'-[(3-nitrophenyl)methylidene]70.94H1563

The most potent compound demonstrated an IC₅₀ of 0.77 µM against glioblastoma cells, indicating a strong selective toxicity towards cancer cells compared to normal cells .

The biological activity of hydrazones is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cancer progression and microbial resistance. For instance, some derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Case Studies

Several case studies illustrate the efficacy of hydrazone derivatives in clinical settings:

  • Case Study 1 : A study on the use of hydrazones in treating bacterial infections showed that compounds similar to this compound significantly reduced bacterial load in infected animal models.
  • Case Study 2 : In vitro studies indicated that certain hydrazone derivatives led to apoptosis in cancer cell lines through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide

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